molecular formula C5H13ClN2OS B6190683 imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride CAS No. 2648961-32-2

imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride

Cat. No.: B6190683
CAS No.: 2648961-32-2
M. Wt: 184.69 g/mol
InChI Key: RNYTYMXPEBJFMG-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Molecular Structure Analysis

The pyrrolidine ring in the compound allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be complex and varied, depending on the specific substituents on the ring . The reactions can involve ring closure, aromatization, methylation, and formation of other functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrrolidine derivatives can have varied properties, and these can influence their biological activity .

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and the biological target it interacts with. Pyrrolidine derivatives can have different biological profiles depending on the spatial orientation of substituents and different stereoisomers .

Future Directions

The field of medicinal chemistry continues to explore the use of pyrrolidine and other heterocyclic scaffolds to develop new therapeutic agents . The design of new pyrrolidine compounds with different biological profiles is an active area of research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride involves the reaction of pyrrolidine with methyl isothiocyanate followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Pyrrolidine", "Methyl isothiocyanate", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with methyl isothiocyanate in anhydrous dichloromethane to form the intermediate imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone.", "Step 2: The intermediate is then reduced with sodium borohydride in methanol to form the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the final product, imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride." ] }

CAS No.

2648961-32-2

Molecular Formula

C5H13ClN2OS

Molecular Weight

184.69 g/mol

IUPAC Name

imino-methyl-oxo-pyrrolidin-1-yl-λ6-sulfane;hydrochloride

InChI

InChI=1S/C5H12N2OS.ClH/c1-9(6,8)7-4-2-3-5-7;/h6H,2-5H2,1H3;1H

InChI Key

RNYTYMXPEBJFMG-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)N1CCCC1.Cl

Purity

95

Origin of Product

United States

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